molecular formula C12H19NO4 B2816625 1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid CAS No. 2344679-32-7

1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid

Cat. No. B2816625
CAS RN: 2344679-32-7
M. Wt: 241.287
InChI Key: DWYATAKAQIZUJQ-UHFFFAOYSA-N
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Description

“1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C10H18N2O2 . It is a solid substance at 20 degrees Celsius and should be stored under inert gas at a temperature below 0°C . It is also known as "tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate" .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O2 . This code provides a unique identifier for the compound, which can be used to retrieve its molecular structure from databases .


Chemical Reactions Analysis

The N-Boc group can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.27 . It appears as a white to light yellow powder or crystal .

Scientific Research Applications

Synthesis of Sterically Constrained Amino Acids

This compound is used in the synthesis of sterically constrained amino acids . Sterically constrained amino acids are a distinctive class of organic compounds that have aroused much interest among chemists and biologists. They are especially popular for the design of peptidomimetic drugs .

Drug Design

The sterically constrained compounds can be much more efficient and selective ligands for various biological targets, thus displaying pronounced biological activity . This makes them valuable in the field of drug design.

Synthesis of Ornitine and GABA Analogues

The compound is used in the synthesis of ornitine and GABA analogues . These analogues can be used in various biochemical studies and have potential applications in therapeutic treatments.

Research Compound

“1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.3]heptane-2-carboxylic acid” is a useful research compound. It can be used in various research applications, contributing to the advancement of scientific knowledge.

Synthesis of Other Organic Compounds

The compound can be used as a starting material or intermediate in the synthesis of other organic compounds . This makes it valuable in organic chemistry research and industrial applications.

Ligand-Target Interaction Studies

Due to the pre-organization of functional groups, the sterically constrained compounds can be used in studies of ligand-target interactions . This can provide valuable insights into the mechanisms of biological activity.

Safety and Hazards

This compound is air sensitive, hygroscopic, and heat sensitive . It should be handled with care to avoid exposure to air, moisture, and high temperatures .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.3]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)7-12(13)5-4-6-12/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYATAKAQIZUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC12CCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid

CAS RN

2344679-32-7
Record name 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-2-carboxylic acid
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